N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
説明
特性
IUPAC Name |
N-(4-bromophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN6OS/c19-12-4-6-13(7-5-12)21-16(26)11-27-17-9-8-15-22-23-18(25(15)24-17)14-3-1-2-10-20-14/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWNEKDWOZLPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Structural Features
The compound features a complex structure comprising:
- Bromophenyl group : Enhances lipophilicity and biological activity.
- Thioacetamide linkage : May contribute to its interaction with biological targets.
- Triazolopyridazine moiety : Known for its role in various kinase inhibitors.
These structural components suggest the compound's potential as an inhibitor of specific enzymes and receptors involved in disease processes.
1. Kinase Inhibition
The core structure of the triazolopyridazine ring is linked to several known kinase inhibitors. Preliminary studies indicate that N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide may exhibit inhibitory activity against specific kinases. Kinases are critical in signaling pathways associated with cancer and inflammation, making this compound a candidate for further investigation in cancer therapeutics .
2. Antimicrobial Activity
The presence of both aromatic and heterocyclic rings suggests that this compound may possess antimicrobial properties. Similar structural features have been observed in successful antibiotics. Future studies could evaluate its effectiveness against various bacterial and fungal strains .
3. Cytotoxicity Studies
Research has shown that compounds structurally related to N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, related compounds have demonstrated IC50 values indicating significant anti-tumor activity .
Comparative Analysis
A comparative analysis with similar compounds reveals the following:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin]}acetamide | Contains methyl instead of bromine | Exhibits similar biological activities but different reactivity due to methyl substitution |
| 1-(Pyridin-3-yl)-5-thioacetyl-[1,2,4]triazole | Lacks the pyridazine ring | Focuses more on triazole chemistry with distinct applications |
| 6-(Pyridin-4-yloxy)-N-(phenyl)acetamide | Features a phenoxy group instead of thio | Offers different pharmacological profiles due to structural variations |
This table illustrates how structural modifications can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies highlight the potential of triazolo-pyridazine derivatives:
- Study on c-Met Kinase Inhibition : A series of derivatives were evaluated for their inhibitory activity against c-Met kinase. The most promising compound exhibited an IC50 value in the nanomolar range and displayed significant cytotoxicity against multiple cancer cell lines .
- Antibacterial Activity Evaluation : Research indicated that thio-substituted derivatives showed considerable antibacterial effects compared to standard treatments like chloramphenicol . This suggests that N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide may also be explored for its antibacterial properties.
科学的研究の応用
Anticancer Activity
The compound's structural features suggest potential as a kinase inhibitor, which is crucial in cancer therapy. Kinase inhibitors are known for their role in regulating cell proliferation and survival. Preliminary studies indicate that derivatives of triazolo[4,3-b]pyridazine exhibit anti-tumor activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For instance, compounds with similar structures have shown IC50 values indicative of effective anti-tumor properties .
Antimicrobial Properties
The presence of both aromatic and heterocyclic rings in N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suggests potential antimicrobial activity. Many successful antibiotics share similar structural characteristics. Research could focus on evaluating the compound's effectiveness against various bacterial and fungal strains, potentially leading to the development of new antimicrobial agents.
Enzyme Inhibition
The compound may interact with specific enzymes and receptors, impacting cellular signaling pathways and metabolic processes. Such interactions can lead to the development of drugs targeting diseases characterized by aberrant signaling pathways, such as cancer or inflammatory conditions.
Organic Electronics
The unique electronic properties of the aromatic and heterocyclic components make this compound a candidate for applications in organic electronics. These materials can be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to their favorable charge transport properties.
Functional Polymers
N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can also be explored for use in functional polymers that exhibit specific mechanical or thermal properties. The integration of such compounds could enhance the performance of materials used in various applications from coatings to structural components.
Synthesis and Characterization
The synthesis of N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves several steps that require controlled conditions to optimize yields and purity. Various synthetic routes have been documented, including microwave-assisted methods and catalytic processes that enhance efficiency while minimizing environmental impact .
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of the triazole ring through cyclization reactions involving pyridine derivatives. |
| 2 | Introduction of the thioacetamide group via nucleophilic substitution reactions. |
| 3 | Bromination of the phenyl group to yield the final compound with desired functional groups. |
Case Studies
Several studies have highlighted the biological activities associated with N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide:
Case Study 1: Antitumor Activity
A recent study demonstrated that similar triazole derivatives exhibited significant inhibition against cancer cell lines with IC50 values reaching nanomolar concentrations. This suggests that N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide could be an effective candidate for further investigation as a therapeutic agent against cancer .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on structurally related compounds showed promising results against Gram-positive and Gram-negative bacteria. The findings encourage further exploration into N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide's potential as an antimicrobial agent through systematic testing against various pathogens.
類似化合物との比較
Comparison with Similar Compounds
The structural and functional attributes of N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be contextualized by comparing it with three related amide derivatives (Table 1). Key differences lie in the heterocyclic core, substituent groups, and reported properties.
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural Variations and Implications
- Heterocyclic Core: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from Analog 2’s [1,2,3]triazolo[4,5-d]pyrimidine, which may alter π-π interactions and binding pocket compatibility.
- Substituent Effects :
- The 4-bromophenyl group in the target compound and Analog 3 contributes to steric bulk and halogen bonding, whereas Analog 1’s furan-2-ylmethyl group introduces oxygen-based H-bond acceptors .
- The pyridin-2-yl substituent in the target compound vs. Analog 2’s 2-fluorobenzyl group may influence solubility and metabolic stability due to pyridine’s basicity versus fluorine’s electronegativity .
Research Findings and Implications
Biological Activity Gaps: None of the provided evidence reports enzymatic or cellular activity data for the target compound or its analogs. This underscores a critical research need, especially given the pharmacological relevance of triazolopyridazines in kinase inhibition .
Computational Predictions : Molecular docking studies (extrapolated from Analog 3’s crystal data) suggest the target compound’s bromophenyl and pyridinyl groups may synergistically bind ATP pockets in kinases, but experimental validation is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
